molecular formula C10H16O2 B1195519 Iridomyrmecin CAS No. 485-43-8

Iridomyrmecin

Cat. No. B1195519
CAS RN: 485-43-8
M. Wt: 168.23 g/mol
InChI Key: LYEFRAMOOLOUKA-RBXMUDONSA-N
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Description

Iridomyrmecin is a terpene lactone.

Scientific Research Applications

Antitumor Properties

Iridomyrmecin has shown promising antitumor effects against human cervical cancer cells (HeLa). Its mechanism includes apoptosis induction, cell cycle arrest, loss of mitochondrial membrane potential, and modulation of PI3K/Akt signaling pathway and long non-coding RNA (lncRNA) expression (Li Lin et al., 2016).

Chemical Synthesis

The divergent diastereoselective synthesis of iridomyrmecin, among other iridoids, from citronellol has been achieved, highlighting key steps in its production (Clara J Fischman et al., 2013).

Role in Chemical Defense and Communication

Iridomyrmecin is used by the parasitic wasp Leptopilina heterotoma as a defensive compound and as a part of its chemical communication system. It serves as both a competition avoidance cue and a female sex pheromone (I. Weiss et al., 2013).

Biological and Chemical Properties

Research into iridoids, including iridomyrmecin, has provided insights into their biosynthesis and diverse biological properties. This research spans from their discovery and structural elucidation to their presence in both plant and animal species (H. Inouye & S. Uesato, 1986).

properties

CAS RN

485-43-8

Product Name

Iridomyrmecin

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4S,4aS,7S,7aR)-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one

InChI

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3/t6-,7-,8+,9+/m0/s1

InChI Key

LYEFRAMOOLOUKA-RBXMUDONSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1COC(=O)[C@H]2C

SMILES

CC1CCC2C1COC(=O)C2C

Canonical SMILES

CC1CCC2C1COC(=O)C2C

synonyms

iridomyrmecin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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